5-羟基喹啉-2-羧酸

描述

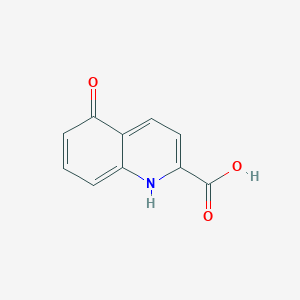

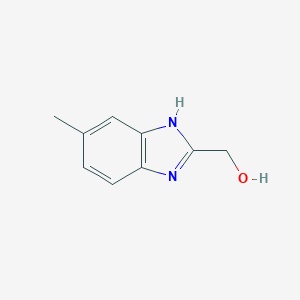

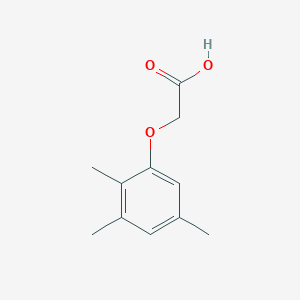

5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .

Synthesis Analysis

The synthesis of 5-Hydroxyquinoline-2-carboxylic acid involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .

Chemical Reactions Analysis

The formation of 5-Hydroxyquinoline-2-carboxylic acid is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .

科学研究应用

化学分析和比色试剂:5-羟基喹啉-8-羧酸用作钌的比色试剂。它的合成涉及从 8-甲基喹啉开始的几个化学反应,并且已应用于为显示与钌显色反应的溶液绘制透射曲线 (Breckenridge & Singer, 1947).

人类疾病的治疗靶点:5-羧基-8-羟基喹啉 (IOX1) 作为 2-氧戊二酸 (2OG) 氧合酶的抑制剂,对各种 2OG 氧合酶具有广谱活性。这包括转录因子羟化酶、所有依赖 2OG 的组蛋白脱甲基酶亚家族、核酸脱甲基酶和 γ-丁基甜菜碱羟化酶。IOX1 导致这些加氧酶中活性位点金属易位的特性突出了其在药物化学中的潜力 (Hopkinson 等,2013).

5-氨基萘-2-磺酸的细菌氧化:细菌将 5-氨基萘-2-磺酸盐 (5A2NS) 转化为 5-羟基喹啉-2-羧酸盐 (5H2QC) 的过程得到确认。该化合物是一种死胡同代谢物,这意味着它不会进一步分解或用于细菌代谢过程中。它的形成涉及自发环化反应 (Nörtemann 等,1993).

光化学和光保护基团:5-羟基喹啉衍生物,如 8-溴-7-羟基喹啉 (BHQ),因其光化学性质而受到研究。BHQ 用作羧酸的光敏保护基团,与其他酯类相比,它显示出更高的光子效率和对多光子诱导的光解敏感性。这使其在生物信使的背景下具有价值 (Fedoryak & Dore, 2002).

电化学和生物系统:使用各种电化学和光电化学技术研究了羟基喹啉羧酸(包括 5-羟基喹啉衍生物)的氧化机理。发现氧化涉及羟基喹啉结构中氮的质子化。这一见解与理解生物系统中的电子转移有关 (Sokolová 等,2015).

微波辅助合成:微波辐射已用于喹啉衍生物(包括羟基喹啉羧酸)的快速高效合成。这种合成方法提高了生产这些化合物的效率 (El Ashry 等,2005).

记录系统中的光稳定性和图像稳定性:5-羟基喹啉-2-羧酸及其衍生物用作金属配合物时,已显示出对彩色材料的光褪色的保护作用。该应用在信息记录系统中很重要,其中对光诱导降解的稳定性至关重要 (Oda, 1998).

安全和危害

作用机制

Target of Action

5-Hydroxyquinoline-2-carboxylic acid primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for a wide range of human diseases . The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . Additionally, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. The inhibition of 2OG-dependent enzymes impacts the epigenetic processes in the cell . .

Pharmacokinetics

It’s worth noting that a related compound, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of 5-Hydroxyquinoline-2-carboxylic acid, but further studies are needed to confirm this.

Result of Action

The inhibition of 2OG-dependent enzymes by 5-Hydroxyquinoline-2-carboxylic acid can lead to changes in the epigenetic state of the cell . This could potentially have therapeutic value in treating various diseases, including cancer . .

生化分析

Biochemical Properties

5-Hydroxyquinoline-2-carboxylic acid is known to be involved in the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic Acid .

Cellular Effects

It is known that the formation of 5-Hydroxyquinoline-2-carboxylic acid as a dead-end product of 5-Aminonaphthalene-2-sulfonic Acid prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic Acid by the internal NADH pool .

Metabolic Pathways

It is known to be involved in the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic Acid

属性

IUPAC Name |

5-hydroxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKFJHJJUOMBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437156 | |

| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149312-98-1 | |

| Record name | 5-Hydroxyquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B180987.png)